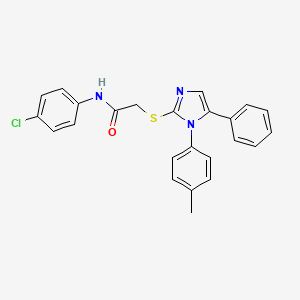

N-(4-chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(4-Chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic imidazole-thioacetamide derivative characterized by a 4-chlorophenyl acetamide group, a phenyl-substituted imidazole core, and a p-tolyl (4-methylphenyl) moiety at the N1 position of the imidazole ring. Its structure combines electron-withdrawing (chlorophenyl) and electron-donating (p-tolyl) groups, which may influence reactivity, binding affinity, and biological efficacy .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3OS/c1-17-7-13-21(14-8-17)28-22(18-5-3-2-4-6-18)15-26-24(28)30-16-23(29)27-20-11-9-19(25)10-12-20/h2-15H,16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVONHMXBCCRUPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde, an amine, and a thiol under acidic or basic conditions.

Thioacetamide Formation: The thioacetamide group is introduced by reacting the imidazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

Final Coupling: The final step involves coupling the thioacetamide intermediate with 4-chlorophenylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

N-(4-chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The thioacetamide group may also play a role in binding to metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related imidazole-thioacetamide derivatives, focusing on synthesis, biological activity, and structure-activity relationships (SAR).

Key Trends :

- Electron-Withdrawing Groups : Chlorophenyl and bromophenyl substituents enhance cytotoxicity and binding affinity (e.g., and ) .

- Heterocyclic Modifications : Thiazolyl () and thiadiazolyl () groups improve target specificity but may reduce synthetic yields .

Physicochemical and Spectral Comparisons

- Melting Points : Thiadiazolyl derivatives () exhibit higher melting points (190–194°C) due to rigid structures , whereas imidazole-thioacetamides with flexible aryl groups (e.g., ) have lower melting ranges.

- Spectral Signatures : All compounds show characteristic IR peaks for C=O (~1678 cm⁻¹) and C=N (~1624 cm⁻¹), confirming the acetamide and imidazole cores .

Biological Activity

N-(4-chlorophenyl)-2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its biological activity has been the subject of various studies, particularly in the context of anticancer properties and mechanisms of action. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 433.95 g/mol. The presence of the chlorophenyl and imidazole moieties contributes to its biological activity, making it a candidate for further pharmacological studies.

Structural Formula

Anticancer Properties

Research indicates that derivatives similar to this compound exhibit notable cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

In Vitro Cytotoxicity Studies

A study evaluated the cytotoxicity of several imidazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results are summarized in the following table:

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4e | MCF-7 | 2.34 |

| 4i | MCF-7 | 2.32 |

| 4e | HepG2 | 3.13 |

| 4b | HepG2 | 6.51 |

| 5-FU (Control) | MCF-7 | 6.80 |

| 5-FU (Control) | HepG2 | 8.40 |

These findings suggest that compounds derived from the imidazole scaffold, particularly those incorporating chlorophenyl groups, demonstrate enhanced cytotoxicity compared to standard treatments like 5-Fluorouracil (5-FU) .

The mechanism through which this compound exerts its effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : It could modulate gene expression by interacting with DNA, affecting cellular functions.

- Apoptosis Induction : Studies have shown that treatment with certain derivatives increases the Bax/Bcl-2 ratio, promoting apoptotic cell death in cancer cells .

Selectivity and Toxicity

Selectivity studies indicate that some derivatives exhibit higher toxicity towards cancerous cells compared to normal cells (e.g., Vero cells), suggesting a favorable therapeutic index for these compounds . This selectivity is crucial for developing effective anticancer therapies with minimal side effects.

Study on Imidazole Derivatives

In one notable study, a series of imidazole derivatives were synthesized and tested for their anticancer properties. Among these, the compound with the N-(4-chlorophenyl) substitution showed significant growth inhibition in both MCF-7 and HepG2 cell lines, highlighting its potential as an effective anticancer agent .

In Vivo Studies

In vivo studies have demonstrated that certain imidazole derivatives can target tumor cells effectively in animal models. For instance, a derivative similar to this compound was shown to localize in sarcoma cells, providing insights into its pharmacokinetics and biodistribution .

Q & A

Basic: What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step pathways starting with nucleophilic substitution or condensation reactions. For example:

- Step 1: Reacting 4-chlorophenylamine with 2-chloroacetyl chloride under basic conditions to form the acetamide precursor .

- Step 2: Coupling the thiol group of a pre-synthesized imidazole intermediate (e.g., 5-phenyl-1-(p-tolyl)-1H-imidazole-2-thiol) with the acetamide via a potassium carbonate-mediated reaction in polar aprotic solvents like DMF or acetonitrile .

- Key factors: Temperature (60–80°C), reaction time (12–24 hours), and stoichiometric control of reagents to minimize side products. Purification via recrystallization (ethanol/water) or column chromatography ensures >95% purity .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- 1H/13C NMR: Identifies proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups at δ 2.3–2.5 ppm) and carbon backbone .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 501.95 for [M+H]+) .

- FT-IR: Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .

Advanced: How can the synthetic pathway be optimized for scalability in pharmacological studies?

Answer:

- Catalyst screening: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .

- Solvent optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .

- In-line purification: Integrate continuous flow systems with automated chromatography to reduce manual handling .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Standardized assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control batches to reduce variability .

- Purity validation: Employ HPLC-UV/ELSD to confirm >98% purity and rule out impurities as confounding factors .

- Structural analogs: Compare activity trends with derivatives (e.g., 3-nitrophenyl vs. 4-methoxyphenyl substituents) to identify SAR-driven discrepancies .

Basic: What is the structure-activity relationship (SAR) for substituents on the imidazole ring?

Answer:

- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance bioactivity by increasing electrophilicity and target binding .

- p-Tolyl group: Improves lipophilicity and membrane permeability, critical for CNS-targeted applications .

- Thioacetamide linkage: Essential for hydrogen bonding with enzymatic active sites (e.g., COX-2 inhibition) .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

- Molecular docking (AutoDock Vina): Simulate interactions with proteins (e.g., EGFR kinase) to identify key residues (e.g., Lys721, Thr830) .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

- QSAR models: Use Hammett constants to correlate substituent electronic effects with IC50 values .

Basic: What are the primary synthesis challenges, and how are they addressed?

Answer:

- Challenge 1: Thiol-oxidation side reactions. Solution: Conduct reactions under inert atmosphere (N₂/Ar) .

- Challenge 2: Low regioselectivity in imidazole formation. Solution: Use directing groups (e.g., nitro) to control substitution patterns .

Advanced: How do solvent polarity and temperature gradients affect regioselectivity?

Answer:

- Polar solvents (DMF, DMSO): Favor SN2 mechanisms, enhancing thioether bond formation .

- Low temperatures (0–5°C): Reduce kinetic side products (e.g., disulfide formation) .

Basic: Which in vitro assays evaluate biological activity, and what are their limitations?

Answer:

- MTT assay: Measures cytotoxicity but may underestimate effects due to compound autofluorescence .

- Enzyme inhibition (e.g., COX-1/2): Requires purified enzymes to avoid matrix interference .

- Antimicrobial disk diffusion: Limited by compound solubility in agar .

Advanced: How to design derivatives for enhanced target selectivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.